molecular formula C18H14 B1677559 M-Terphenyl CAS No. 92-06-8

M-Terphenyl

Cat. No.: B1677559
CAS No.: 92-06-8
M. Wt: 230.3 g/mol
InChI Key: YJTKZCDBKVTVBY-UHFFFAOYSA-N
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Description

M-Terphenyl: , also known as meta-terphenyl, is an organic compound composed of two phenyl groups bonded to a benzene ring in the one and three positions. Its chemical formula is C18H14 . This compound is known for its extensive pi-conjugated system, which gives it a range of optical properties. This compound is used to control sterics in reactions with metals and main group elements due to its size and structure .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: M-Terphenyl can undergo oxidation reactions, often using reagents like potassium permanganate.

    Reduction: It can be reduced using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where this compound reacts with halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

    Ortho-Terphenyl: Composed of two phenyl groups bonded to a benzene ring in the one and two positions.

    Para-Terphenyl: Composed of two phenyl groups bonded to a benzene ring in the one and four positions.

Uniqueness of M-Terphenyl: this compound is unique due to its meta-substitution pattern, which provides distinct steric and electronic properties compared to its ortho and para counterparts. This makes it particularly useful in controlling sterics in reactions and as a ligand in organometallic chemistry .

Properties

IUPAC Name

1,3-diphenylbenzene
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InChI

InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H
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InChI Key

YJTKZCDBKVTVBY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3
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Molecular Formula

C6H5C6H4C6H5, C18H14
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DSSTOX Substance ID

DTXSID2029117
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Molecular Weight

230.3 g/mol
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Physical Description

M-terphenyl is a yellow solid. mp: 86-87 °C, bp: 365 °C. Density: 1.195 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers o-terphenyl and p-terphenyl that is used as a heat-transfer fluid., Liquid, Yellow solid (needles); [NIOSH], Yellow solid (needles).
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Boiling Point

689 °F at 760 mmHg (NIOSH, 2023), 363 °C AT 760 MM HG, 689 °F
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Flash Point

375 °F (NIOSH, 2023), 191 °C, 375 °F (191 °C) (OPEN CUP), (oc) 375 °F
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Solubility

Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID, Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents., Water solubility = 1.51 mg/l at 25 °C, Insoluble
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Density

1.23 (NIOSH, 2023) - Denser than water; will sink, 1.2, 1.23
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Vapor Pressure

0.01 mmHg at 200 °F (NIOSH, 2023), 0.0000175 [mmHg], 1.75X10-5 mm Hg extrapolated from experimentally-derived coefficients, (200 °F): 0.01 mmHg
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Color/Form

YELLOW NEEDLES FROM ALC, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, Yellow solid.

CAS No.

92-06-8, 26140-60-3
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Melting Point

192 °F (NIOSH, 2023), 87 °C, 192 °F
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Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of m-terphenyl?

A1: this compound consists of three benzene rings connected in a linear fashion, with the two outer rings attached to the meta positions of the central benzene ring.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of unsubstituted this compound is C18H14. Its molecular weight is 230.31 g/mol.

Q3: How is the structure of this compound confirmed using spectroscopic techniques?

A3: Common characterization techniques include:

  • NMR Spectroscopy (1H and 13C): Provides information about the number and types of hydrogen and carbon atoms in the molecule, as well as their connectivity. [, , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, providing further structural confirmation. [, ]

Q4: What are the thermal and radiation stability properties of this compound?

A4: this compound exhibits remarkable thermal and radiation stability. It has one of the highest thermal stabilities among aromatic compounds, decomposing minimally even at 400 °C. This stability is attributed to the strong carbon-carbon bonds within the aromatic rings. [, , ] this compound also demonstrates high resistance to gamma radiation and neutron irradiation. [, ]

Q5: How does the introduction of substituents affect the thermal stability of this compound?

A5: The type and position of substituents can significantly influence the thermal stability of this compound derivatives. For instance, introducing a methylene bridge between the phenyl groups drastically reduces thermal stability compared to unsubstituted this compound. [] Conversely, alkyl substituents, especially in the 5' position of the this compound, generally increase solubility without significantly compromising thermal stability. [, ]

Q6: What applications benefit from the stability of this compound derivatives?

A6: Due to their excellent thermal and radiation stability, this compound derivatives are promising candidates for high-temperature lubricants, hydraulic fluids, and materials for nuclear applications. [, , ]

Q7: Can this compound derivatives act as ligands in metal complexes?

A7: Yes, this compound derivatives can function as versatile ligands in metal complexes. The central phenyl ring can bind to metals through various interactions, including η6-arene interactions, where the metal coordinates to the pi electrons of the ring. [, , , ]

Q8: How does the steric bulk of this compound ligands affect metal complex formation?

A8: The steric bulk of the this compound substituents plays a crucial role in controlling the coordination number and geometry of metal complexes. Bulky substituents, such as 2,6-diisopropylphenyl groups, can limit the number of ligands that can bind to a metal center, as observed in copper(I) and silver(I) complexes. []

Q9: Can this compound isocyanides be used to generate low-valent metal complexes?

A9: Yes, this compound isocyanides have been successfully employed to stabilize low-valent metal centers, such as those of manganese and molybdenum. These complexes have been investigated for their potential in small molecule activation and catalytic reactions. [, ]

Q10: How is computational chemistry used to study this compound systems?

A10: Computational methods, particularly Density Functional Theory (DFT) calculations, are valuable for:

  • Investigating reaction mechanisms: Elucidating the pathways involved in reactions of this compound derivatives, such as the isomerization of uranium(III) aryl complexes. []
  • Predicting molecular properties: Calculating structural parameters, electronic properties, and spectroscopic data of this compound compounds. [, ]
  • Rationalizing experimental observations: Providing theoretical insights into experimental findings and guiding the design of new this compound-based materials. [, ]

Q11: How does modifying the structure of this compound affect its properties?

A11: Modifying the this compound structure by introducing various substituents can significantly alter its properties. This strategy allows for fine-tuning the compound's solubility, electronic properties, and reactivity. [, , , , ] For example, incorporating electron-withdrawing groups can enhance the π-acidity of this compound isocyanides, influencing their coordination behavior with metals. []

Q12: How do functional groups at the 5'-position of this compound impact its applications?

A12: The 5'-position offers a versatile site for introducing various functional groups. For instance:

  • Bulky substituents: Enhance solubility in organic solvents. [, ]
  • Electron-donating or -withdrawing groups: Fine-tune electronic properties and reactivity. [, ]
  • Halogens: Influence the strength of η6-arene interactions with metals. []

Q13: What strategies are employed to improve the stability and solubility of this compound derivatives?

A13: Several strategies can enhance stability and solubility:

  • Introducing bulky alkyl groups: Improves solubility in organic solvents without significantly compromising thermal stability. [, ]
  • Formulating as salts: Converting this compound derivatives into salts with suitable counterions can enhance solubility in polar solvents. [, ]
  • Encapsulating within a polymer matrix: Improves stability and processability for specific applications. []

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